
Diethyl 3-oxodecanedioate
Overview
Description
Diethyl 3-oxodecanedioate is a chemical compound with the molecular formula C14H24O5. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-oxodecanedioate can be synthesized through the esterification of 3-oxodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing production costs .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in Diethyl 3-oxodecanedioate is resistant to mild oxidation but undergoes cleavage under strong oxidative conditions. For example:
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Strong Oxidation : Reaction with potassium permanganate (KMnO) in acidic or basic media cleaves the α,β-diketo structure, yielding shorter-chain carboxylic acids. This is analogous to the oxidative cleavage of cyclic ketones observed in Swern oxidation mechanisms2.
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Selective Oxidation : Chromium trioxide (CrO) under controlled conditions may oxidize the α-hydrogens adjacent to the ketone, forming conjugated carbonyl systems.
Table 1: Oxidation Reactions and Outcomes
Oxidizing Agent | Conditions | Major Product |
---|---|---|
KMnO | HSO, heat | Decanedioic acid derivatives |
CrO | Pyridine, RT | α,β-Unsaturated esters |
Reduction Reactions
The ketone and ester groups participate in reduction pathways:
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Ketone Reduction : Lithium aluminum hydride (LiAlH) selectively reduces the ketone to a secondary alcohol, yielding diethyl 3-hydroxydecanedioate. Sodium borohydride (NaBH) may achieve similar results under milder conditions .
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Ester Reduction : Full reduction with excess LiAlH converts esters to primary alcohols, producing 3-hydroxydecanediol.
Table 2: Reduction Pathways
Reducing Agent | Target Group | Product |
---|---|---|
LiAlH | Ketone | Diethyl 3-hydroxydecanedioate |
LiAlH (excess) | Ketone + Esters | 3-Hydroxydecanediol |
Substitution Reactions
The ester groups undergo nucleophilic acyl substitution:
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Transesterification : Reaction with methanol in acidic conditions replaces ethyl groups with methyl, forming dimethyl 3-oxodecanedioate .
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Aminolysis : Treatment with amines (e.g., NH) yields corresponding amides, useful in peptide-mimetic syntheses .
Table 3: Substitution Reactions
Nucleophile | Conditions | Product |
---|---|---|
Methanol | HSO, reflux | Dimethyl 3-oxodecanedioate |
Ammonia | RT, anhydrous | 3-Oxodecanedioic diamide |
Hydrolysis Reactions
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Acidic Hydrolysis : Concentrated HCl hydrolyzes esters to 3-oxodecanedioic acid.
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Basic Hydrolysis : NaOH yields the sodium salt of the diacid, which can be protonated to the free acid.
Condensation Reactions
The ketone group participates in aldol and Claisen condensations:
Scientific Research Applications
Diethyl 3-oxodecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of flavors and fragrances due to its fruity odor.
Mechanism of Action
The mechanism by which diethyl 3-oxodecanedioate exerts its effects involves its ability to undergo various chemical transformations. These transformations allow it to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The specific pathways and targets depend on the nature of the reactions it undergoes .
Comparison with Similar Compounds
Diethyl 3-oxopimelate: Similar in structure but with a shorter carbon chain.
Diethyl 3-oxoglutarate: Another similar compound with a different carbon chain length.
Uniqueness: Diethyl 3-oxodecanedioate is unique due to its specific carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective .
Biological Activity
Diethyl 3-oxodecanedioate (CAS Number: 856065-92-4) is an organic compound that has garnered attention for its potential biological activities and applications in various biochemical processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is a diester derived from decanedioic acid, characterized by the presence of a keto group at the 3-position. Its chemical structure can be represented as follows:
This compound exhibits properties that facilitate its role in biochemical reactions, particularly in the synthesis of various organic compounds.
Mechanisms of Biological Activity
1. Enzyme Interaction:
this compound has been shown to interact with specific enzymes involved in metabolic pathways. Research indicates that it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic rates and product formation.
2. Antioxidant Properties:
Studies have suggested that this compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
3. Anti-inflammatory Effects:
Preliminary findings indicate that this compound may exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This could have implications for conditions characterized by chronic inflammation.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant potential of this compound demonstrated its ability to scavenge free radicals effectively. The compound showed a significant reduction in oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent to combat oxidative damage.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound inhibited enzyme activity by up to 50%, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Data Table: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | |
Enzyme Inhibition | Inhibits specific metabolic enzymes | |
Anti-inflammatory Effects | Modulates pro-inflammatory cytokines |
Properties
IUPAC Name |
diethyl 3-oxodecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOOABLKYVTOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554163 | |
Record name | Diethyl 3-oxodecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856065-92-4 | |
Record name | Diethyl 3-oxodecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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